molecular formula C15H13ClF3N5O2 B2842321 (5-Chloro-6-hydroxypyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034342-98-6

(5-Chloro-6-hydroxypyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2842321
CAS No.: 2034342-98-6
M. Wt: 387.75
InChI Key: WCSUKPNUDNDNQS-UHFFFAOYSA-N
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Description

The compound (5-Chloro-6-hydroxypyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule featuring a pyridine ring substituted with chlorine and hydroxyl groups, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 5-chloro-6-hydroxypyridine, can be synthesized through chlorination of 6-hydroxypyridine using reagents like thionyl chloride.

    Pyrimidine Derivative Synthesis: The pyrimidine ring with a trifluoromethyl group can be prepared via nucleophilic substitution reactions, starting from 4-chloropyrimidine and trifluoromethylating agents.

    Piperazine Coupling: The piperazine ring is introduced through a nucleophilic substitution reaction between the pyrimidine derivative and piperazine.

    Final Coupling: The final step involves coupling the pyridine intermediate with the piperazine-pyrimidine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of pyridine-3,6-dione.

    Reduction: Formation of 5-amino-6-hydroxypyridine.

    Substitution: Formation of 5-substituted-6-hydroxypyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of pyridine and pyrimidine derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medically, this compound has potential applications as a pharmaceutical agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism by which (5-Chloro-6-hydroxypyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorine and hydroxyl groups on the pyridine ring, along with the trifluoromethyl group on the pyrimidine ring, can participate in hydrogen bonding, hydrophobic interactions, and electronic effects that modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-6-hydroxypyridin-3-yl)(4-(trifluoromethyl)pyrimidin-4-yl)methanone
  • (5-Chloro-6-hydroxypyridin-3-yl)(4-(methyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The presence of the piperazine ring in (5-Chloro-6-hydroxypyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone distinguishes it from other similar compounds. This ring can enhance the compound’s solubility and bioavailability, making it more effective in biological applications. Additionally, the trifluoromethyl group provides unique electronic properties that can influence the compound’s reactivity and interaction with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3-chloro-5-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N5O2/c16-10-5-9(7-20-13(10)25)14(26)24-3-1-23(2-4-24)12-6-11(15(17,18)19)21-8-22-12/h5-8H,1-4H2,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSUKPNUDNDNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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